molecular formula C17H15BrN2O4 B11559836 2-[(E)-{2-[(3-bromophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate

2-[(E)-{2-[(3-bromophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate

Cat. No.: B11559836
M. Wt: 391.2 g/mol
InChI Key: YKKDSMGGRJUPCJ-VXLYETTFSA-N
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Description

2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenoxy group, an acetamido group, and a phenyl acetate moiety. Its chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-bromophenol with chloroacetic acid to form 3-bromophenoxyacetic acid. This intermediate is then reacted with acetamide to produce 3-bromophenoxyacetamide. The final step involves the condensation of 3-bromophenoxyacetamide with 2-formylphenyl acetate under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE exerts its effects involves its interaction with specific molecular targets. The bromophenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the acetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-bromophenoxy)acetate: Similar in structure but lacks the acetamido and imino groups.

    Methyl 2-(3-bromophenyl)acetate: Similar but with a different substitution pattern on the phenyl ring.

    2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Similar but with methoxy groups instead of bromophenoxy and acetamido groups.

Uniqueness

2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the bromophenoxy group enhances its reactivity, while the acetamido and imino groups provide additional sites for interaction with biological molecules. This makes it a versatile compound for various research applications.

Properties

Molecular Formula

C17H15BrN2O4

Molecular Weight

391.2 g/mol

IUPAC Name

[2-[(E)-[[2-(3-bromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] acetate

InChI

InChI=1S/C17H15BrN2O4/c1-12(21)24-16-8-3-2-5-13(16)10-19-20-17(22)11-23-15-7-4-6-14(18)9-15/h2-10H,11H2,1H3,(H,20,22)/b19-10+

InChI Key

YKKDSMGGRJUPCJ-VXLYETTFSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1/C=N/NC(=O)COC2=CC(=CC=C2)Br

Canonical SMILES

CC(=O)OC1=CC=CC=C1C=NNC(=O)COC2=CC(=CC=C2)Br

Origin of Product

United States

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